

rac-Nicotine-d3: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *rac-Nicotine-d3*

CAS No.: 69980-24-1

Cat. No.: B196464

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This guide provides an in-depth technical overview of racemic-Nicotine-d3 (**rac-Nicotine-d3**), a critical tool for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but a foundational understanding of the causality behind experimental choices and protocols, ensuring scientific integrity and practical applicability.

Chemical Identity and Physicochemical Properties

rac-Nicotine-d3, also known as (\pm) -3-(1-(Methyl-d3)pyrrolidin-2-yl)pyridine, is a deuterated isotopologue of nicotine.[1] The incorporation of three deuterium atoms on the N-methyl group provides a stable isotopic label, making it an invaluable internal standard for quantitative analysis, particularly in mass spectrometry-based assays.[2] Its racemic nature indicates an equal mixture of the (S)- and (R)-enantiomers.[3]

The fundamental chemical and physical properties of **rac-Nicotine-d3** are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

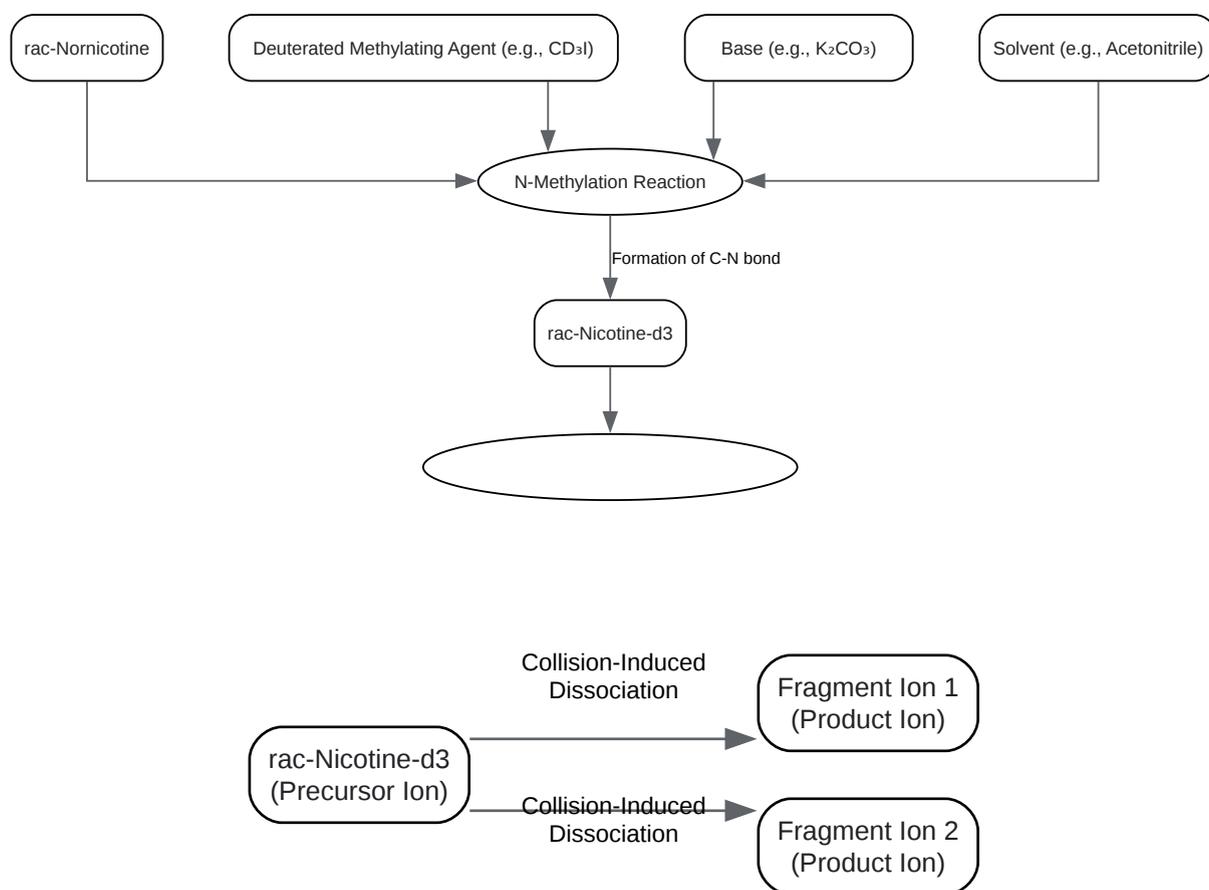
Property	Value	Source(s)
Chemical Formula	C ₁₀ H ₁₁ D ₃ N ₂	[4]
Molecular Weight	165.25 g/mol	[4]
CAS Number	69980-24-1	[1]
Appearance	Colorless to brown liquid	[5]
Boiling Point	247 °C at 745 mmHg (for unlabeled nicotine)	[6]
Density	1.029 g/mL at 25 °C (for unlabeled nicotine)	[6]
Refractive Index	n _{20/D} 1.5265 (for unlabeled nicotine)	[6]
Isotopic Purity	≥99% deuterated forms (d ₁ -d ₃)	[2][6]

Expert Insight: The high isotopic purity is a critical parameter for an internal standard. It ensures a minimal contribution to the signal of the unlabeled analyte, thereby enhancing the accuracy of quantification.[7] The physical properties, largely mirroring those of unlabeled nicotine, dictate that it should be handled as a potentially viscous liquid, with precautions taken to prevent exposure to light and air to avoid degradation.[5]

Synthesis and Isotopic Labeling

The synthesis of **rac-Nicotine-d3** typically involves the methylation of a nor nicotine precursor using a deuterated methylating agent. A common strategy is to employ a deuterated methyl iodide (CD₃I) or a similar d₃-methylating agent in the final step of a nicotine synthesis pathway. [8][9]

A plausible synthetic route is outlined below. This approach leverages established methods for nicotine synthesis with a specific focus on the introduction of the isotopic label.[3][5]



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Caption: General fragmentation pathway of **rac-Nicotine-d3** in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure and the site of deuterium labeling.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of **rac-Nicotine-d3**, the characteristic singlet corresponding to the N-methyl protons in unlabeled nicotine (typically around 2.1-2.8 ppm depending on the solvent and protonation state) will be absent. [10][11] The other proton signals of the pyridine and pyrrolidine rings will remain, although minor shifts may be observed due to the isotopic effect of deuterium. [12] **¹³C NMR Spectroscopy:** The ¹³C NMR spectrum will show all the carbon signals expected for the nicotine structure. The carbon of the N-methyl-d3

group will exhibit a characteristic multiplet due to coupling with deuterium (which has a spin $I=1$), and its chemical shift will be slightly different from that of the unlabeled N-methyl carbon. [13][14] Expert Insight: The absence of the N-methyl proton signal in the ^1H NMR spectrum is a definitive confirmation of successful deuteration at the intended position. The multiplet pattern of the N- CD_3 carbon in the ^{13}C NMR spectrum provides further evidence and can be used to assess the isotopic enrichment. [15]

Applications in Research and Drug Development

The primary and most critical application of **rac-Nicotine-d3** is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). [16] Causality of Use as an Internal Standard: Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry for several reasons: [16][17]* Co-elution: **rac-Nicotine-d3** has nearly identical chromatographic behavior to unlabeled nicotine, meaning they elute at the same time from the LC column. This is crucial for correcting variations in instrument response and matrix effects.

- Similar Ionization Efficiency: The deuterated and unlabeled forms have very similar ionization efficiencies in the mass spectrometer source.
- Correction for Sample Loss: By adding a known amount of **rac-Nicotine-d3** to a sample at the beginning of the extraction process, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard remains constant, allowing for accurate quantification.

Experimental Protocol: Quantification of Nicotine in Biological Matrices using LC-MS/MS with **rac-Nicotine-d3** Internal Standard

This protocol provides a general framework for the quantification of nicotine in plasma or urine.

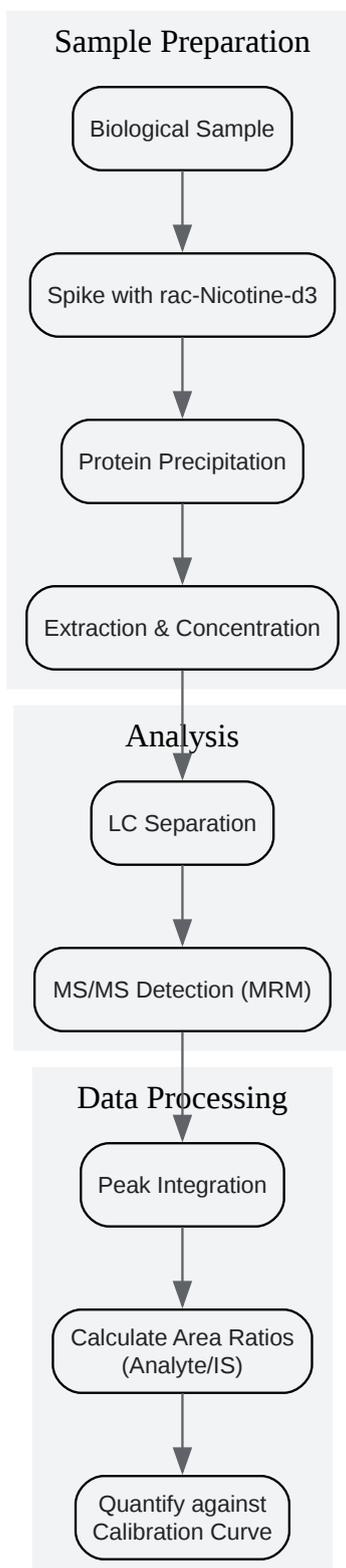
1. Sample Preparation: a. To 100 μL of the biological sample (e.g., plasma, urine), add 10 μL of a working solution of **rac-Nicotine-d3** (concentration to be optimized based on the expected analyte concentration). b. Add a precipitation solvent (e.g., acetonitrile) to the sample to precipitate proteins. c. Vortex the mixture and centrifuge to pellet the precipitated proteins. d.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

e. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography: Use a suitable C18 or other appropriate reversed-phase column to achieve chromatographic separation of nicotine from other matrix components. b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. c. MRM Transitions: Monitor the specific precursor-to-product ion transitions for both nicotine and **rac-Nicotine-d3**.

3. Data Analysis: a. Generate a calibration curve by plotting the ratio of the peak area of the nicotine calibrators to the peak area of the **rac-Nicotine-d3** internal standard against the concentration of the calibrators. b. Determine the concentration of nicotine in the unknown samples by interpolating their peak area ratios on the calibration curve.



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Caption: Workflow for quantitative analysis using **rac-Nicotine-d3**.

Handling, Storage, and Safety

Handling: **rac-Nicotine-d3** should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is classified as a hazardous substance and can be toxic if swallowed, inhaled, or absorbed through the skin.

Storage: It is recommended to store **rac-Nicotine-d3** at -20°C for long-term stability. [6]The container should be tightly sealed to prevent exposure to moisture and light, which can cause degradation.

Safety: Refer to the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

rac-Nicotine-d3 is an indispensable tool for researchers in the fields of pharmacology, toxicology, and clinical chemistry. Its well-defined chemical properties, high isotopic purity, and predictable behavior in analytical systems make it the internal standard of choice for the accurate and precise quantification of nicotine in a variety of complex matrices. Understanding the principles behind its synthesis, characterization, and application, as outlined in this guide, empowers researchers to develop and validate robust analytical methods, ultimately leading to more reliable and impactful scientific findings.

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